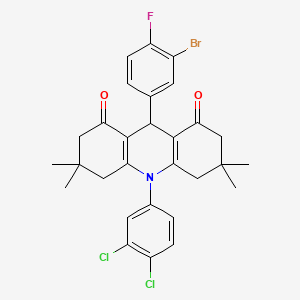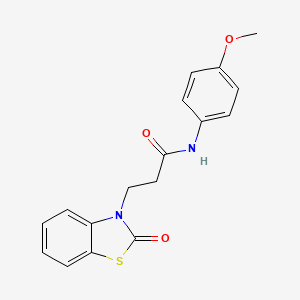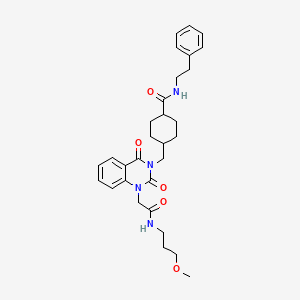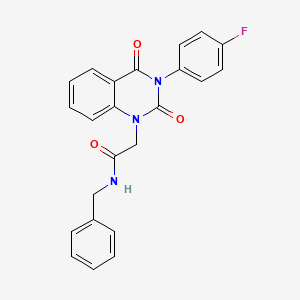![molecular formula C26H27N3O3S2 B11446747 N-(4-Ethoxyphenyl)-2-{3-[2-(3-methylthiophen-2-YL)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11446747.png)
N-(4-Ethoxyphenyl)-2-{3-[2-(3-methylthiophen-2-YL)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethoxyphenyl)-2-{3-[2-(3-methylthiophen-2-YL)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethoxyphenyl group, a thiophene ring, and an imidazolidinone core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of N-(4-Ethoxyphenyl)-2-{3-[2-(3-methylthiophen-2-YL)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-ethoxyphenyl intermediate through the reaction of 4-ethoxyphenol with an appropriate acylating agent.
Introduction of the Thiophene Ring:
Formation of the Imidazolidinone Core: The imidazolidinone core is formed through a cyclization reaction involving the ethoxyphenyl and thiophene intermediates.
Final Assembly:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(4-Ethoxyphenyl)-2-{3-[2-(3-methylthiophen-2-YL)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the imidazolidinone core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The ethoxyphenyl and thiophene groups can undergo substitution reactions with various electrophiles and nucleophiles. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Ethoxyphenyl)-2-{3-[2-(3-methylthiophen-2-YL)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: The compound’s chemical reactivity and stability make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-2-{3-[2-(3-methylthiophen-2-YL)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
N-(4-Ethoxyphenyl)-2-{3-[2-(3-methylthiophen-2-YL)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide can be compared with similar compounds such as:
Phenacetin: A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.
N-(4-Ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: A compound with a similar ethoxyphenyl and acetamide structure.
N-(4-Ethoxyphenyl)-2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)acetamide: A compound with a similar ethoxyphenyl and thiadiazole structure.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C26H27N3O3S2 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H27N3O3S2/c1-3-32-21-11-9-19(10-12-21)27-24(30)17-22-25(31)29(20-7-5-4-6-8-20)26(33)28(22)15-13-23-18(2)14-16-34-23/h4-12,14,16,22H,3,13,15,17H2,1-2H3,(H,27,30) |
InChI Key |
QQMHMWBEXRRFDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=C(C=CS3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11446683.png)
![ethyl 6-(3,5-dimethylbenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11446684.png)
![N-(4-chlorophenyl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11446689.png)
![3-benzyl-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11446691.png)

![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B11446708.png)
![2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)acetamide](/img/structure/B11446709.png)
![3-(3-chloro-4-methylphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11446720.png)
![Propan-2-yl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11446729.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11446731.png)
![Methyl 6-tert-butyl-2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11446738.png)
